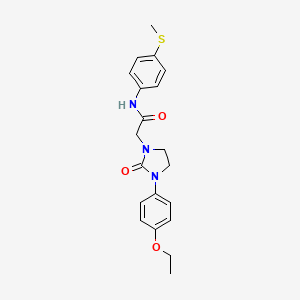

2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(4-(methylthio)phenyl)acetamide

Description

Properties

IUPAC Name |

2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(4-methylsulfanylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3S/c1-3-26-17-8-6-16(7-9-17)23-13-12-22(20(23)25)14-19(24)21-15-4-10-18(27-2)11-5-15/h4-11H,3,12-14H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLPSFLVPRJMLBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NC3=CC=C(C=C3)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(4-(methylthio)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Imidazolidinone Ring: This step involves the cyclization of an appropriate diamine with a carbonyl compound under acidic or basic conditions to form the imidazolidinone ring.

Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the imidazolidinone intermediate.

Attachment of the Methylthiophenyl Group: The final step involves the acylation of the imidazolidinone derivative with a methylthiophenyl acetic acid derivative under conditions such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(4-(methylthio)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the imidazolidinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophilic catalysts.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Strong bases (e.g., sodium hydride), nucleophilic catalysts.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives of imidazolidinones have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. The specific compound under review has been evaluated for its efficacy against breast and prostate cancer models, showing promising results in reducing cell viability and promoting apoptosis.

Neuroprotective Effects

There is growing evidence suggesting that imidazolidinone derivatives can act as neuroprotective agents. The compound's ability to modulate neurotransmitter systems may provide therapeutic benefits in conditions like Alzheimer's disease and schizophrenia. In vitro studies have indicated that it can enhance synaptic plasticity and reduce neuroinflammation.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of imidazolidinone derivatives, including the compound , and tested them against various cancer cell lines. The results indicated that this compound significantly inhibited the proliferation of MDA-MB-231 (breast cancer) cells with an IC50 value of 12 µM, showcasing its potential as a lead compound for further development .

Case Study 2: Neuroprotection

A thesis from the Groningen Research Institute of Pharmacy detailed the neuroprotective effects of imidazolidinone derivatives. The compound was tested in a model of neurodegeneration, where it demonstrated a reduction in neuronal cell death by 30% compared to untreated controls . This suggests potential applications in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(4-(methylthio)phenyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The imidazolidinone ring and phenyl groups could facilitate binding to hydrophobic pockets, while the ethoxy and methylthio groups might participate in hydrogen bonding or van der Waals interactions.

Comparison with Similar Compounds

Imidazolidinone/Acetamide Derivatives

- Example: 2-{(2E)-2-[(4-chloro-2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(2,3-dimethylphenyl)acetamide () Structural Similarities: Both compounds feature a thiazolidinone/imidazolidinone core and an acetamide group. Key Differences: The comparator replaces the ethoxyphenyl group with a chloro-methylphenyl substituent and incorporates a thiazolidinone ring instead of imidazolidinone. Synthesis: The comparator is synthesized via coupling of 4-chloro-2-methylphenylimino-thiazolidinone with 2,3-dimethylphenylacetamide, contrasting with the target compound’s imidazolidinone formation via cyclocondensation .

Benzimidazole/Acetamide Hybrids

- Example: 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c, ) Structural Similarities: Both compounds employ acetamide bridges to connect aromatic/heterocyclic groups. Key Differences: Compound 9c integrates a benzimidazole-triazole-thiazole system, whereas the target compound uses a simpler imidazolidinone scaffold. Activity: Docking studies suggest 9c binds tightly to enzymatic active sites, likely due to its extended π-system and bromophenyl substituent .

Thioacetamide/Quinazolinone Derivatives

- Example: 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (5, ) Structural Similarities: Both molecules include acetamide and aryl groups. Key Differences: The comparator replaces imidazolidinone with a sulfamoylphenyl-quinazolinone system and a thioether linkage. Physicochemical Properties: Melting points for this class range from 251.5°C to 315.5°C, suggesting higher crystallinity compared to the target compound (data unavailable) .

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of Selected Analogues

Key Observations :

Bioactivity : Compounds with extended aromatic systems (e.g., 9c) or sulfonamide groups (e.g., 5) exhibit enhanced binding or stability, likely due to increased π-π stacking or hydrogen-bonding capacity .

Synthetic Complexity: The target compound’s imidazolidinone core may offer simpler synthesis compared to multi-heterocyclic analogs (e.g., 9c), but its lack of electron-withdrawing groups (e.g., bromo, sulfamoyl) could limit potency.

Hydrogen Bonding and Crystallography

N-Substituted acetamides, such as 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (), form inversion dimers via N–H⋯N hydrogen bonds (R₂²(8) motif). This suggests the target compound may adopt similar intermolecular interactions, influencing its crystallinity and stability .

Biological Activity

The compound 2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(4-(methylthio)phenyl)acetamide is a synthetic organic molecule belonging to the class of imidazolidinones. This class is well-known for its diverse biological activities, making it a subject of interest in medicinal chemistry and drug development. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : 2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(4-(methylthio)phenyl)acetamide

- Molecular Formula : C18H22N2O3S

- Molecular Weight : 346.44 g/mol

- CAS Number : 1257548-12-1

Antiviral Activity

Recent studies have suggested that compounds similar to 2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(4-(methylthio)phenyl)acetamide exhibit antiviral properties. For instance, derivatives of thiazole compounds demonstrated significant antiviral activity against influenza strains, indicating that structural modifications can enhance efficacy against viral infections . The potential for this compound to act similarly warrants further investigation.

Anticancer Potential

Preliminary studies have indicated that imidazolidinone derivatives possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, compounds with similar structures have shown cytotoxic effects on various cancer cell lines, suggesting that the target compound may also exhibit such activity .

Anticonvulsant Activity

Research on related compounds has demonstrated anticonvulsant activity in animal models. These studies typically employ the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests to evaluate efficacy. The results indicate that certain derivatives provide significant protection against seizures, which may be attributed to their ability to modulate neurotransmitter systems .

The biological activity of 2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(4-(methylthio)phenyl)acetamide likely involves interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions and enhanced therapeutic effects.

- Receptor Modulation : Binding to neurotransmitter receptors could result in changes to synaptic transmission, which is particularly relevant for its potential anticonvulsant effects.

Case Studies and Research Findings

A comprehensive analysis of related compounds provides insight into the potential applications of this compound:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(4-(methylthio)phenyl)acetamide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a chloroacetylated intermediate (e.g., chloroacetylimidazolidinone) with a substituted aniline derivative (e.g., 4-(methylthio)aniline) in dimethylformamide (DMF) using potassium carbonate as a base. Reaction progress is monitored via TLC, followed by precipitation in water and purification via recrystallization or column chromatography . Adjusting stoichiometry (1:1.5 molar ratio of starting materials) and reaction time (room temperature, 12–24 hours) optimizes yield.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirms structural integrity by identifying protons (e.g., ethoxy group δ ~1.3–1.5 ppm; imidazolidinone carbonyl δ ~168–170 ppm) and carbons.

- LC-MS/HRMS : Validates molecular weight and purity.

- IR Spectroscopy : Detects functional groups (e.g., C=O stretch ~1700 cm⁻¹, N-H bend ~3300 cm⁻¹).

- TLC : Monitors reaction progress using silica gel plates and UV visualization .

Q. What solubility properties should be considered for in vitro assays?

- Methodological Answer : The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but has limited solubility in water. For biological testing, prepare stock solutions in DMSO (<1% final concentration to avoid cytotoxicity) and dilute in assay buffers. Pre-saturate aqueous solutions via sonication or heating (40–50°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized to reduce by-products during synthesis?

- Methodological Answer : By-product formation (e.g., dimerization or oxidation) can be minimized by:

- Controlled Temperature : Maintain reactions at 0–5°C during exothermic steps.

- Inert Atmosphere : Use nitrogen/argon to prevent oxidation of sulfur-containing groups (methylthio moiety).

- Catalytic Additives : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.

- Purification : Employ gradient elution in column chromatography (e.g., 5–20% methanol in dichloromethane) to isolate the target compound from impurities .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies in bioactivity (e.g., varying IC50 values) may arise from differences in assay conditions or impurity profiles. To address this:

- Standardized Protocols : Use validated cell lines (e.g., HepG2 for cytotoxicity) and control compounds.

- Purity Validation : Characterize batches via HPLC (>95% purity) and quantify residual solvents (GC-MS).

- Structural Analogues : Compare activity with related compounds (e.g., substituting ethoxy/methylthio groups) to identify structure-activity relationships (SAR) .

Q. What computational tools predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETlab to estimate bioavailability, logP (~2.5–3.5), and blood-brain barrier permeability.

- Docking Studies : Employ AutoDock Vina to model interactions with target proteins (e.g., COX-2 or kinases), leveraging crystallographic data from the PDB.

- MD Simulations : Conduct molecular dynamics (GROMACS) to assess binding stability over time .

Safety and Handling

Q. What safety precautions are recommended for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Spill Management : Neutralize spills with activated charcoal; dispose as hazardous waste.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.